Cas no 898447-23-9 (2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
- F2565-0317
- AKOS024660655
- 898447-23-9
- AB00679765-01
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- Inchi: 1S/C20H15F2N5O4/c1-30-13-6-4-10(8-14(13)31-2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)9-3-5-11(21)12(22)7-9/h3-8H,1-2H3,(H2,23,28)(H,25,29)
- InChI Key: BKNVHBWGWFDXNM-UHFFFAOYSA-N
- SMILES: N1C2=C(N=C(C3=CC=C(F)C(F)=C3)N=C2C(N)=O)N(C2=CC=C(OC)C(OC)=C2)C1=O
Computed Properties
- Exact Mass: 427.10921030g/mol
- Monoisotopic Mass: 427.10921030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 120Ų
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2565-0317-2μmol |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2565-0317-5μmol |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2565-0317-10μmol |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2565-0317-20μmol |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2565-0317-1mg |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2565-0317-2mg |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2565-0317-3mg |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2565-0317-4mg |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2565-0317-5mg |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2565-0317-10mg |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-23-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Introduction to 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 898447-23-9) and Its Applications in Modern Medicinal Chemistry
The compound 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, identified by the CAS number 898447-23-9, represents a significant advancement in the field of medicinal chemistry. This sophisticated molecule belongs to the purine derivatives, a class of compounds renowned for their diverse biological activities and therapeutic potential. The structural features of this compound, particularly the presence of 3,4-difluorophenyl and 3,4-dimethoxyphenyl substituents, contribute to its unique chemical properties and biological interactions. These substituents not only enhance the compound's solubility and metabolic stability but also modulate its binding affinity to target enzymes and receptors.
In recent years, there has been a growing interest in developing novel purine-based inhibitors for various therapeutic applications. The 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold is particularly noteworthy due to its resemblance to adenosine and guanosine analogs, which are known for their roles in cellular signaling pathways. The introduction of fluorine atoms in the 3,4-difluorophenyl moiety is a strategic design choice that improves the compound's bioavailability and resistance to enzymatic degradation. Similarly, the 3,4-dimethoxyphenyl group enhances hydrophilicity while maintaining structural rigidity, which is crucial for effective receptor binding.
One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes involved in cancer metabolism. Recent studies have highlighted the importance of purine analogs in disrupting tumor cell proliferation by targeting key enzymes such as adenosine kinase (ADK) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The structural configuration of 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been optimized to interact with these enzymes' active sites with high specificity. Preliminary computational studies suggest that the fluorinated aromatic rings stabilize the enzyme-inhibitor complex through π-stacking interactions and hydrogen bonding networks.
Furthermore, the compound's dual substitution pattern—3,4-difluorophenyl at the 2-position and 3,4-dimethoxyphenyl at the 9-position—provides a balance between lipophilicity and polarizability. This balance is critical for achieving optimal pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). In vitro assays have demonstrated that this compound exhibits inhibitory activity against several kinases relevant to oncology research. Notably, it shows potent suppression of Janus kinase 2 (JAK2) and tyrosine kinase 2 (TYK2), which are implicated in inflammatory responses and hematological malignancies.
The synthesis of 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted phenols and guanidine derivatives under acidic or basic catalysis. The introduction of fluorine atoms is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Advanced techniques such as flow chemistry have been employed to enhance reaction efficiency and scalability.
From a pharmaceutical development perspective, this compound holds promise as a lead candidate for further optimization into a clinical drug. Its structural complexity allows for derivative synthesis aimed at improving selectivity or reducing off-target effects. For instance, modifications at the 6-carboxamide position could alter solubility or metabolic clearance rates. Additionally, computational modeling has been instrumental in predicting how structural variations might influence biological activity. Molecular dynamics simulations have revealed that small changes in substituent orientation can significantly impact binding affinity.
The broader significance of this research lies in its contribution to understanding how structural features influence drug efficacy. By studying compounds like 2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, scientists can gain insights into designing molecules with enhanced pharmacological properties. This knowledge is not only valuable for oncology but also applicable to other therapeutic areas where purine derivatives are being explored.
In conclusion,2-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 898447-23-9) exemplifies the innovative approaches being taken in medicinal chemistry today. Its unique structure combines functional groups that optimize both biological activity and pharmacokinetic profiles. As research continues to uncover new therapeutic targets and mechanisms,this compound serves as an important tool for developing next-generation treatments with improved patient outcomes.
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